tert-Butyl 5-bromopyridine-2-carboxylate

Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

This heteroaryl bromide building block addresses the need for a carboxylate protecting group orthogonal to base-labile groups. Key advantages: - Orthogonal ester: stable to nucleophiles and bases; cleaved under mild acidic conditions (TFA/DCM). - Selective activation: forms acid chloride with SOCl₂ while methyl/ethyl esters remain unreactive, enabling divergent synthesis. - Reliable cross-coupling: remains intact during Suzuki-Miyaura reactions with Pd(dba)₂/P(o-Tol)₃ at room temperature. Supplied at ≥97% purity (COA provided), mp 92-94°C, reducing step count and purification.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 845306-08-3
Cat. No. B153447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromopyridine-2-carboxylate
CAS845306-08-3
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NC=C(C=C1)Br
InChIInChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
InChIKeyGBAJDPJECJPPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5-bromopyridine-2-carboxylate (CAS 845306-08-3): Procurement Baseline and Compound Profile


tert-Butyl 5-bromopyridine-2-carboxylate (CAS 845306-08-3) is a heteroaryl bromide building block featuring a pyridine ring substituted at the 5-position with bromine and at the 2-position with a tert-butyl carboxylate ester . The tert-butyl ester moiety confers moderate to high stability under standard conditions and increased lipophilicity relative to methyl or ethyl ester analogs, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis . The bromine atom at the 5-position enables participation in cross-coupling reactions including Suzuki-Miyaura couplings, while the tert-butyl ester serves as an orthogonal protecting group that can be selectively removed under acidic conditions without affecting other base-sensitive functionalities .

Why Generic Substitution of tert-Butyl 5-bromopyridine-2-carboxylate (CAS 845306-08-3) Fails: The Ester Moiety Matters


Direct substitution of tert-butyl 5-bromopyridine-2-carboxylate with methyl, ethyl, or other alkyl ester analogs is not chemically equivalent due to fundamental differences in hydrolytic stability, deprotection orthogonality, and steric protection of the carboxylate group. While methyl and ethyl esters are susceptible to nucleophilic dealkylation by halide anions in polar aprotic solvents, tert-butyl esters undergo cleavage via a distinct alkyl-oxygen bond scission mechanism under acidic conditions, enabling orthogonal deprotection strategies that preserve other base-sensitive protecting groups in multi-step sequences [1]. Furthermore, methyl esters react with SOCl₂ at room temperature to form acid chlorides, whereas tert-butyl esters remain essentially unreactive under identical conditions, allowing for divergent synthetic manipulation [2]. These differences render generic substitution without process re-optimization untenable and provide a clear rationale for targeted procurement of the tert-butyl variant when orthogonal protection is required.

Quantitative Evidence Guide: tert-Butyl 5-bromopyridine-2-carboxylate (CAS 845306-08-3) vs. Structural Analogs


Hydrolytic Stability Advantage of tert-Butyl Ester Over Methyl Ester Analogs

tert-Butyl esters demonstrate superior stability under neutral and basic conditions relative to methyl esters, which are susceptible to nucleophilic dealkylation by halide anions in polar aprotic solvents [1]. Specifically, tert-butyl esters are stable to aqueous conditions at pH 4, 9, and 12 at room temperature, whereas methyl esters undergo cleavage under similar basic nucleophilic conditions due to the accessibility of the methyl carbon to SN2 attack [1]. The tert-butyl group's steric bulk inhibits nucleophilic attack at the alkyl carbon, forcing deprotection to proceed via a distinct acid-catalyzed alkyl-oxygen cleavage mechanism rather than acyl-oxygen fission [2].

Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

SOCl₂ Reactivity Differential: tert-Butyl vs. Benzyl/Methyl/Ethyl Esters

Reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature provides acid chlorides, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive under the same conditions [1]. This differential reactivity profile allows for chemoselective activation of tert-butyl esters in the presence of other alkyl esters, enabling divergent synthetic pathways from a common precursor.

Acid chloride synthesis Chemoselective transformation Ester activation

Validated Synthetic Utility: Suzuki-Miyaura Cross-Coupling to 5-(1H-Indol-2-yl)picolinates

tert-Butyl 5-bromopicolinate (CAS 845306-08-3) has been successfully employed as a coupling partner in the synthesis of substituted 5-(1H-indol-2-yl)picolinates via palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. In this protocol, the compound reacts with indole-derived boronic esters under Pd(dba)₂/P(o-Tol)₃ catalysis in 1:9 H₂O/THF at room temperature over 18 hours, followed by subsequent N-alkylation and tert-butyl ester deprotection with 1:1 TFA/DCM to afford the target picolinic acid derivatives [1].

Suzuki-Miyaura coupling Heteroaryl bromide Indole-picolinate synthesis

Procurement Cost Structure: tert-Butyl vs. Methyl vs. Ethyl 5-Bromopyridine-2-carboxylate Analogs

Price analysis across multiple vendors reveals that tert-butyl 5-bromopyridine-2-carboxylate (CAS 845306-08-3) commands a premium over methyl and ethyl analogs, reflecting the additional synthetic steps required for tert-butyl ester installation. The compound is available at research scales (100 mg to 25 g) with commercial vendors offering production quantities up to kg scale [1].

Procurement economics Building block pricing Scale-up viability

Optimal Application Scenarios for tert-Butyl 5-bromopyridine-2-carboxylate (CAS 845306-08-3)


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Carboxylate Protection

This compound is optimally deployed in multi-step synthetic sequences where the carboxylate moiety must remain protected through a series of transformations that include nucleophilic or basic conditions, followed by a late-stage deprotection step. The tert-butyl ester remains stable under neutral and basic conditions while undergoing clean cleavage under acidic conditions (TFA/DCM or aqueous H₃PO₄), enabling orthogonal protection relative to base-labile protecting groups such as Fmoc or acetyl esters [1]. This profile is particularly valuable in the synthesis of picolinic acid-containing pharmacophores where the carboxylic acid is ultimately required for target binding but must be masked during intervening synthetic manipulations.

Suzuki-Miyaura Cross-Coupling for 5-Substituted Picolinate Library Synthesis

The compound serves as a privileged heteroaryl bromide building block for the parallel synthesis of 5-substituted picolinate libraries via palladium-catalyzed Suzuki-Miyaura coupling. As demonstrated in the synthesis of 5-(1H-indol-2-yl)picolinates, tert-butyl 5-bromopicolinate couples efficiently with boronic esters under Pd(dba)₂/P(o-Tol)₃ catalysis in aqueous THF at room temperature [2]. The tert-butyl ester remains intact during coupling, and subsequent deprotection with 1:1 TFA/DCM liberates the free carboxylic acid for biological evaluation or further derivatization. This workflow is directly transferable to diversity-oriented synthesis and structure-activity relationship (SAR) campaigns targeting picolinate-containing lead compounds.

Chemoselective Acid Chloride Formation for Divergent Synthesis

When a synthetic route requires the preparation of an acid chloride intermediate from a carboxylate building block that also contains other ester functionalities, tert-butyl 5-bromopyridine-2-carboxylate provides a unique advantage. The tert-butyl ester reacts with SOCl₂ at room temperature to form the corresponding acid chloride, whereas methyl, ethyl, benzyl, and isopropyl esters remain essentially unreactive under identical conditions [1]. This chemoselectivity enables the preparation of activated acylating agents without affecting other ester groups in the molecule, facilitating divergent derivatization strategies from a common intermediate.

Process Chemistry Scale-Up Where Step Economy Is Critical

In process chemistry settings where total step count and atom economy are primary cost drivers, the tert-butyl ester variant eliminates the need for separate esterification and deprotection steps that would be required if the free acid analog (5-bromopyridine-2-carboxylic acid, CAS 30766-11-1) were employed as the starting material. The compound is commercially available at production scales up to kg quantities from multiple vendors, with batch-specific certificates of analysis (COA) providing purity verification (typically 97-98%) and physical characterization data (melting point 92-94°C) [3]. The modest cost premium relative to methyl ester analogs is typically offset by the reduction in operational steps and associated labor, purification, and yield losses.

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